![molecular formula C14H9BrN2OS2 B14241453 4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide CAS No. 251992-92-4](/img/structure/B14241453.png)
4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-bromophenyl)thio]thieno[2,3-c]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[2,3-c]pyridine core, which is fused with a carboxamide group and a 4-bromophenylthio substituent. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)thio]thieno[2,3-c]pyridine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide in ethanol in the presence of trimethylamine to yield the corresponding pyridinethione derivative . The final step involves the reaction of this pyridinethione derivative with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-[(4-bromophenyl)thio]thieno[2,3-c]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The bromine atom in the 4-bromophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thienopyridine derivatives.
科学研究应用
4-[(4-bromophenyl)thio]thieno[2,3-c]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, exhibiting good to strong activity against microbial strains such as Escherichia coli, Bacillus mycoides, and Candida albicans.
Materials Science: The unique electronic properties of the thienopyridine core make this compound a candidate for use in organic semiconductors and other electronic materials.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 4-[(4-bromophenyl)thio]thieno[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound likely inhibits key enzymes or disrupts cell membrane integrity, leading to microbial cell death . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in essential cellular processes.
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thienopyridine core but differ in their substituents and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a thienopyridine core but with different substitution patterns and applications.
Uniqueness
4-[(4-bromophenyl)thio]thieno[2,3-c]pyridine-2-carboxamide is unique due to its specific combination of a 4-bromophenylthio group and a carboxamide group on the thienopyridine core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
251992-92-4 |
|---|---|
分子式 |
C14H9BrN2OS2 |
分子量 |
365.3 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H9BrN2OS2/c15-8-1-3-9(4-2-8)19-12-6-17-7-13-10(12)5-11(20-13)14(16)18/h1-7H,(H2,16,18) |
InChI 键 |
BSSKWUVAKNLPJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1SC2=C3C=C(SC3=CN=C2)C(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



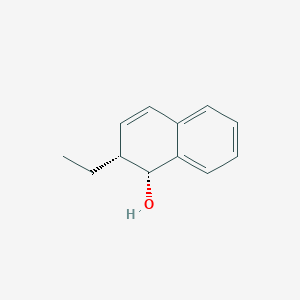
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
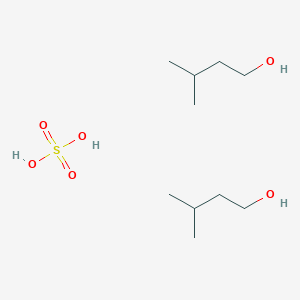
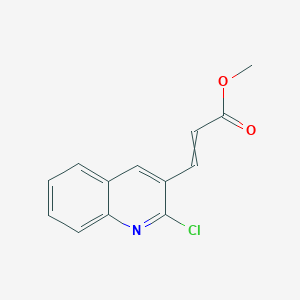
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
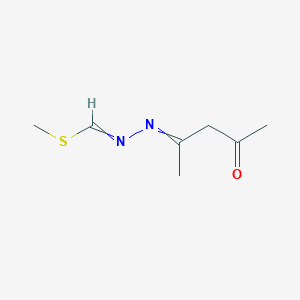
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)

![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)
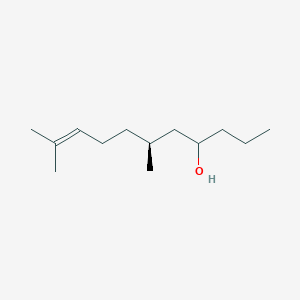
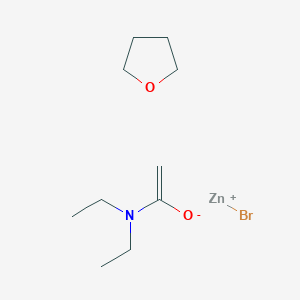
![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
